molecular formula C24H18N4O2S3 B11025060 (1Z)-6-[(1H-benzimidazol-2-ylsulfanyl)methyl]-4,4-dimethyl-1-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

(1Z)-6-[(1H-benzimidazol-2-ylsulfanyl)methyl]-4,4-dimethyl-1-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

Cat. No.: B11025060
M. Wt: 490.6 g/mol
InChI Key: CGRKSVQDDUOREC-ZPHPHTNESA-N
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Description

The compound “5-[6-[(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)METHYL]-4,4-DIMETHYL-2-OXO-4H-PYRROLO[3,2,1-IJ]QUINOLIN-1(2H)-YLIDEN]-2-THIOXO-1,3-THIAZOLAN-4-ONE” is a complex organic molecule with potential applications in various fields such as medicinal chemistry, materials science, and biochemistry. This compound features multiple functional groups, including benzimidazole, pyrroloquinoline, and thiazolone, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions, starting from readily available precursors. Key steps may include:

  • Formation of the benzimidazole ring through condensation reactions.
  • Construction of the pyrroloquinoline core via cyclization reactions.
  • Introduction of the thiazolone moiety through sulfur-containing reagents.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:

  • Use of catalysts to enhance reaction rates.
  • Implementation of purification techniques such as recrystallization or chromatography.
  • Scale-up processes to accommodate large-scale production.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxidized derivatives.

    Reduction: Addition of hydrogen atoms to reduce specific functional groups.

    Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions may include:

  • Oxidizing agents such as potassium permanganate or hydrogen peroxide.
  • Reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution reagents such as halogens or organometallic compounds.

Major Products Formed

The major products formed from these reactions would depend on the specific functional groups targeted and the reaction conditions employed. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: As a probe for studying biological pathways and interactions.

    Medicine: As a potential therapeutic agent for treating diseases.

    Industry: As a precursor for manufacturing advanced materials or pharmaceuticals.

Mechanism of Action

The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. This interaction could modulate biological pathways, leading to desired therapeutic effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other benzimidazole derivatives, pyrroloquinoline analogs, and thiazolone-containing molecules. Examples include:

  • Benzimidazole-based drugs like albendazole and mebendazole.
  • Pyrroloquinoline compounds used in medicinal chemistry.
  • Thiazolone derivatives with antimicrobial properties.

Uniqueness

The uniqueness of this compound lies in its combination of multiple functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable molecule for exploring new chemical reactions and developing novel applications.

Properties

Molecular Formula

C24H18N4O2S3

Molecular Weight

490.6 g/mol

IUPAC Name

(5Z)-5-[9-(1H-benzimidazol-2-ylsulfanylmethyl)-11,11-dimethyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-3-ylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H18N4O2S3/c1-24(2)10-12(11-32-22-25-15-8-3-4-9-16(15)26-22)13-6-5-7-14-17(21(30)28(24)18(13)14)19-20(29)27-23(31)33-19/h3-10H,11H2,1-2H3,(H,25,26)(H,27,29,31)/b19-17-

InChI Key

CGRKSVQDDUOREC-ZPHPHTNESA-N

Isomeric SMILES

CC1(C=C(C2=C3N1C(=O)/C(=C\4/C(=O)NC(=S)S4)/C3=CC=C2)CSC5=NC6=CC=CC=C6N5)C

Canonical SMILES

CC1(C=C(C2=C3N1C(=O)C(=C4C(=O)NC(=S)S4)C3=CC=C2)CSC5=NC6=CC=CC=C6N5)C

Origin of Product

United States

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